ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate
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Overview
Description
Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate is a chemical compound with a unique structure that makes it an interesting subject for scientific research
Preparation Methods
The synthesis of ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 3-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, while the hydrazinylidene moiety may participate in redox reactions or form covalent bonds with specific amino acid residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate: This compound has a similar structure but lacks the chloro group, which may result in different chemical reactivity and biological activity.
Ethyl (2E)-2-bromo-2-[(3-nitrophenyl)hydrazinylidene]acetate:
Ethyl (2E)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate: The position of the nitro group on the phenyl ring can influence the compound’s properties and interactions with molecular targets.
These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10ClN3O4 |
---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(3-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-4-3-5-8(6-7)14(16)17/h3-6,12H,2H2,1H3/b13-9+ |
InChI Key |
SXQJFYKQVJQWCV-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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